7-Bromo-4-methylheptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61675-02-3 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
7-bromo-4-methylheptan-2-one |
InChI |
InChI=1S/C8H15BrO/c1-7(4-3-5-9)6-8(2)10/h7H,3-6H2,1-2H3 |
InChI Key |
MEVWJJWNMJDOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)CC(=O)C |
Origin of Product |
United States |
Methodologies for the Synthesis of 7 Bromo 4 Methylheptan 2 One and Analogous α Bromoketones
Direct Halogenation Strategies
Direct halogenation remains a fundamental approach for the synthesis of α-bromoketones. This strategy involves the reaction of a ketone with a bromine source, often facilitated by either acidic or basic conditions.
Acid-Catalyzed Enol-Mediated Bromination of Ketones
Acid-catalyzed bromination of ketones proceeds through an enol intermediate. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or hydrobromic acid, which facilitates the tautomerization of the ketone to its enol form. The enol, being electron-rich, then acts as a nucleophile and attacks the electrophilic bromine. A subsequent deprotonation of the carbonyl oxygen yields the α-bromoketone.
A key characteristic of this method is its regioselectivity. For unsymmetrical ketones, the reaction generally favors the bromination at the more substituted α-carbon. This preference is attributed to the formation of the more thermodynamically stable enol intermediate, which has a more substituted double bond. The rate-determining step in this reaction is the formation of the enol. Consequently, the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. This method typically results in the substitution of only one α-hydrogen.
Base-Promoted Enolate-Mediated Bromination of Ketones
In contrast to acid-catalyzed methods, base-promoted bromination proceeds through an enolate intermediate. A base removes a proton from the α-carbon of the ketone to form a nucleophilic enolate anion. This enolate then attacks the bromine molecule to yield the α-bromoketone.
The regioselectivity of base-promoted bromination is opposite to that of the acid-catalyzed reaction. It favors the formation of the less substituted α-bromoketone. This is because the reaction is under kinetic control, and the proton on the less sterically hindered α-carbon is removed more rapidly to form the kinetic enolate. A significant drawback of this method is the potential for polyhalogenation. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making subsequent halogenations faster than the initial one. For methyl ketones, this can lead to the haloform reaction.
| Condition | Intermediate | Regioselectivity | Product |
| Acidic | Enol | More substituted α-carbon (Thermodynamic control) | Monobrominated ketone |
| Basic | Enolate | Less substituted α-carbon (Kinetic control) | Mono- and polybrominated ketones |
Bromination with Molecular Bromine (Br2)
Molecular bromine (Br2) is a common and effective reagent for the α-bromination of ketones. The reaction can be performed under both acidic and basic conditions, leading to the respective enol or enolate-mediated pathways described above. For instance, the bromination of ketones with Br2 in acetic acid is a well-established method. The choice of reaction conditions (acidic vs. basic) dictates the regiochemical outcome for unsymmetrical ketones. While effective, the use of molecular bromine presents handling and environmental challenges due to its corrosive and hazardous nature.
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of ketones, often serving as a safer and more convenient alternative to molecular bromine. NBS can act as a source of electrophilic bromine and can be employed under various reaction conditions.
In the presence of an acid catalyst, NBS can facilitate the bromination of ketones, presumably through a mechanism similar to that of Br2. It has been reported that the α-bromination of ketones with NBS can be catalyzed by substances like p-toluenesulfonic acid. The reaction can also be promoted by radical initiators, suggesting that free radical pathways can be involved, particularly in allylic and benzylic brominations. However, for the α-bromination of saturated ketones, ionic mechanisms are generally considered to be operative. The use of NBS often provides good yields of the corresponding α-bromoketones under mild conditions.
Modern and Sustainable Synthetic Protocols
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of α-bromoketones.
Photocatalytic Bromination Approaches to Ketones and Related Substrates
Photocatalytic methods represent a modern and sustainable approach to the α-bromination of ketones. These reactions utilize visible light to activate a photocatalyst, which then initiates the bromination process. This approach often allows for milder reaction conditions and can offer high selectivity.
Electrochemical Synthesis Methods for α-Bromoketones
Electrochemical methods offer a compelling alternative to traditional chemical oxidation for the synthesis of α-bromoketones, often providing a greener and more efficient route. These methods typically involve the anodic oxidation of a bromide source to generate a reactive bromine species, which then reacts with the ketone substrate.
One notable approach is the solvent-free α-bromination of alkanones mediated by ammonium (B1175870) bromide (NH₄Br). In this method, a mixture of the ketone, NH₄Br, and an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈) is subjected to electrolysis. This process has been shown to be effective for a range of aromatic and heteroaromatic ketones, affording good to excellent yields.
Another electrochemical strategy involves the oxydihalogenation of alkynes. This process can be used to prepare α,α-dihaloketones using halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂) as the halogen source under ambient temperature conditions. While this method yields dihalogenated products, it showcases the potential of electrochemistry in forming carbon-halogen bonds adjacent to a carbonyl group. The general mechanism involves the in situ generation of a halogenating agent, which then reacts with the alkyne.
| Precursor Type | Bromine Source | Key Features |
| Ketones | NH₄Br | Solvent-free, good to excellent yields for aromatic ketones. |
| Alkynes | CH₂Br₂, CHCl₃, etc. | Synthesis of α,α-dihaloketones, ambient temperature. |
Continuous Flow Chemistry for Enhanced α-Bromoketone Synthesis
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like bromination. The α-bromination of ketones is well-suited for flow processes, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.
A prime example is the α-bromination of acetophenone (B1666503) in a continuous flow microreactor. By treating a solution of acetophenone with bromine and hydrobromic acid in a suitable solvent like 1,4-dioxane (B91453) within a flow system, 2-bromo-1-phenylethanone can be obtained in near-quantitative yield (99%). rsc.org A key advantage of this method is the excellent selectivity, with minimal formation of ring-brominated or di-brominated byproducts. rsc.org
| Substrate | Reagents | Solvent | Yield | Key Advantages |
| Acetophenone | Br₂, HBr | 1,4-Dioxane | 99% | High yield, excellent selectivity, enhanced safety. rsc.org |
| Various Ketones | In situ generated Br₂ | Various | High | Improved safety by avoiding storage of Br₂, precise control. |
Environmentally Benign Brominating Systems (e.g., H₂O₂-HBr, Bromide/Bromate Couples)
In the pursuit of greener chemical processes, significant research has been directed towards developing environmentally benign brominating systems. These systems aim to replace hazardous and less atom-economical reagents like elemental bromine with safer and more sustainable alternatives.
The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has proven to be a highly effective and eco-friendly system for the α-bromination of a wide range of ketones. researchgate.netnih.gov This reaction can often be performed in water ("on water") without the need for an organic solvent or a catalyst, making it a particularly green method. researchgate.net The active brominating species is generated in situ, and the primary byproduct is water. This system exhibits high selectivity for monobromination and has been successfully applied to 1,3-diketones, β-ketoesters, cyclic ketones, and aryl alkyl ketones, with yields typically ranging from 69% to 97%. researchgate.net
Another environmentally friendly approach involves the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an acidic medium. This combination generates bromine in situ, avoiding the direct handling of the hazardous halogen. This system has been successfully employed for the one-pot synthesis of α-bromoketones from olefins, which are often more readily available and less expensive than the corresponding ketones.
| Brominating System | Substrate | Key Features |
| H₂O₂-HBr | Ketones | "On water" synthesis, no catalyst or organic solvent needed, high selectivity for monobromination, yields of 69-97%. researchgate.net |
| Bromide/Bromate Couple | Olefins | In situ generation of bromine, one-pot synthesis, nonhazardous. |
Synthesis of α-Bromoketones from Non-Ketone Precursors (e.g., olefins, secondary alcohols, alkynes)
The synthesis of α-bromoketones is not limited to the direct bromination of ketone precursors. Several methodologies have been developed to access these compounds from other functional groups, such as olefins, secondary alcohols, and alkynes, which can offer strategic advantages in multistep syntheses.
From Olefins: Olefins can be directly converted into α-bromo ketones using a combination of an oxidizing agent and a bromine source. A mild and selective method utilizes o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide (TEAB). This system allows for the rapid and direct oxidative transformation of a variety of aliphatic and alicyclic olefins into the corresponding α-bromo ketones in good yields. Another approach involves the use of a bromide/bromate couple, which serves as a nonhazardous brominating agent for the facile one-pot synthesis of α-bromoketones from olefins. nih.gov
From Secondary Alcohols: Secondary alcohols can be transformed into α-bromoketones in a one-pot tandem oxidation/bromination process. A green and efficient protocol employs ammonium bromide (NH₄Br) and oxone as inexpensive, stable, and non-toxic reagents. rsc.org This reaction proceeds through the initial oxidation of the secondary alcohol to the corresponding ketone, which is then immediately brominated in situ. This method is applicable to a wide range of secondary alcohols, including 1-aryl-1-alkanols and aliphatic cyclic and acyclic alcohols. rsc.org
From Alkynes: Alkynes can also serve as precursors for α-bromoketones. Selective oxyhalogenation of alkynes can be achieved under mild conditions in water using reagents like N-bromosuccinimide (NBS). This method avoids halogenation of aromatic rings and allows for the recycling of the reaction medium and catalyst. Furthermore, the hydration of haloalkynes, catalyzed by gold compounds, provides an atom-economical route to a variety of α-halomethyl ketones.
| Precursor | Reagents | Key Features |
| Olefins | IBX/TEAB or Bromide/Bromate | Direct conversion, mild conditions, good yields. nih.gov |
| Secondary Alcohols | NH₄Br/Oxone | One-pot tandem oxidation/bromination, green protocol. rsc.org |
| Alkynes | NBS in water or Au-catalyzed hydration | Mild conditions, atom-economical, good functional group tolerance. |
Stereoselective Synthesis of Chiral α-Bromoketones, Including Enantiomeric Forms of 7-Bromo-4-methylheptan-2-one
The development of methods for the stereoselective synthesis of chiral α-bromoketones is of great importance, as the stereochemistry at the α-carbon can significantly influence the biological activity of the final products. Two primary strategies for achieving such stereocontrol are the use of chiral auxiliaries and chiral catalysis.
Chiral Auxiliary Approaches in Asymmetric α-Bromination
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including alkylation and aldol (B89426) reactions. While direct α-bromination of ketones using Evans auxiliaries is less common, the principles of diastereoselective enolate formation and reaction can be applied. The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (in this case, a brominating agent) to approach from a specific face of the enolate.
Camphor-derived auxiliaries have also been extensively investigated for stereoselective transformations. These rigid bicyclic structures can provide a high degree of stereocontrol. For the synthesis of enantiomeric forms of this compound, one could envision attaching a suitable chiral auxiliary to a precursor, followed by a diastereoselective bromination step and subsequent removal of the auxiliary.
| Chiral Auxiliary | General Approach | Potential Application |
| Evans Oxazolidinones | Attachment to a carboxylic acid precursor, conversion to a ketone, diastereoselective α-bromination of the corresponding enolate. | Synthesis of enantiopure α-bromo carboxylic acid derivatives that can be converted to the target ketone. |
| Camphor-derived Auxiliaries | Similar to Evans auxiliaries, utilizing the rigid camphor (B46023) scaffold to induce high diastereoselectivity in the bromination step. | Synthesis of chiral building blocks leading to enantiopure this compound. |
Chiral Catalysis for Enantioselective α-Bromoketone Formation
Chiral catalysis offers a more atom-economical and elegant approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a chiral environment that directs the enantioselectivity of the reaction.
Organocatalysis has emerged as a powerful tool for asymmetric transformations. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-bromination of aldehydes and ketones. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic bromine source, with the chiral catalyst directing the facial selectivity of the attack. For instance, C₂-symmetric diphenylpyrrolidine and imidazolidine (B613845) catalysts have been shown to afford α-brominated aldehydes and ketones in good yields and with high enantiomeric excess (up to 96% ee for aldehydes and 94% ee for ketones). nih.gov
The application of such a catalytic system to the synthesis of enantiomeric forms of this compound would involve the direct reaction of 4-methylheptan-2-one with a suitable brominating agent in the presence of a chiral organocatalyst. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.
| Catalyst Type | General Mechanism | Enantioselectivity |
| Chiral Secondary Amines (e.g., diphenylpyrrolidine) | Formation of a chiral enamine intermediate, which undergoes enantioselective bromination. | Up to 96% ee for aldehydes, up to 94% ee for ketones. nih.gov |
Regioselective Bromination in Unsymmetrical Ketones
The regioselectivity of the α-bromination of an unsymmetrical ketone is fundamentally determined by which α-proton is removed to form the reactive intermediate—an enol in acidic media or an enolate in basic media. wikipedia.org The stability and rate of formation of these intermediates are influenced by steric and electronic factors, which can be exploited to direct the bromination to a specific α-position. wikipedia.org
Thermodynamic vs. Kinetic Control
The selection of reaction conditions allows for the exploitation of either thermodynamic or kinetic control to achieve regioselectivity. jackwestin.com
Thermodynamic Control typically involves reversible reaction conditions, often at higher temperatures with longer reaction times. nih.gov This allows an equilibrium to be established, favoring the formation of the most stable product. In the context of ketone bromination, this corresponds to the reaction proceeding through the most stable intermediate, which is the more substituted, and thus more stable, enol. wikipedia.org Consequently, acid-catalyzed brominations, which proceed via an enol intermediate under equilibrium conditions, generally yield the α-bromoketone substituted at the more hindered α-carbon. wikipedia.org
Kinetic Control is achieved under irreversible conditions, usually at low temperatures and with short reaction times. masterorganicchemistry.com The major product is the one that is formed fastest, regardless of its ultimate stability. For the deprotonation of an unsymmetrical ketone, the kinetically favored product arises from the removal of the most accessible, least sterically hindered α-proton. wikipedia.org Base-promoted halogenations are typically under kinetic control, as the enolate, once formed, reacts rapidly and irreversibly with the halogen. chemtube3d.com This results in the formation of the α-bromoketone at the less substituted position.
The interplay between these control elements is crucial for directing the outcome of the bromination of ketones like 4-methylheptan-2-one.
Acid-Catalyzed Bromination
Under acidic conditions, the bromination of an unsymmetrical ketone proceeds through an enol intermediate. The rate-determining step is the formation of this enol. masterorganicchemistry.com The regioselectivity of the reaction is therefore dependent on the relative stability of the two possible enols that can be formed. According to Zaitsev's rule, the more substituted enol is more thermodynamically stable. As the enolization process is typically reversible under acidic conditions, the more stable, more substituted enol is the predominant intermediate. wikipedia.org This enol then acts as a nucleophile, attacking the bromine molecule to yield the α-bromoketone.
Consequently, acid-catalyzed bromination of an unsymmetrical ketone, such as 4-methyl-2-pentanone (B128772) (an analog of 4-methylheptan-2-one), would be expected to yield the product brominated at the more substituted α-carbon (position 3) as the major product.
| Ketone Substrate | Brominating Agent/Conditions | Major Product | Minor Product | Rationale |
|---|---|---|---|---|
| 2-Butanone | Br2 / Acetic Acid | 3-Bromo-2-butanone | 1-Bromo-2-butanone | Formation of the more stable, disubstituted enol intermediate. wikipedia.org |
| 2-Methylcyclohexanone | Br2 / Acetic Acid | 2-Bromo-2-methylcyclohexanone | 6-Bromo-2-methylcyclohexanone | Formation of the more stable, trisubstituted enol intermediate. |
| Indan-1-one | Br2 / Acetic Acid, rt, 2h | 2-Bromoindan-1-one (84% yield) | Not reported | Exclusive formation of the α-brominated product via the enol form. |
Base-Promoted Bromination
In the presence of a base, the α-halogenation of a ketone occurs via an enolate intermediate. The rate-determining step is the deprotonation of the α-carbon. The regioselectivity is governed by the relative acidity of the α-protons. Protons on the less sterically hindered α-carbon are generally more accessible and are removed more rapidly. wikipedia.org This leads to the formation of the kinetic enolate, which then reacts with the brominating agent.
Therefore, base-promoted bromination of an unsymmetrical ketone typically results in the substitution at the less substituted α-carbon. For a methyl ketone like 4-methylheptan-2-one, this would favor bromination at the methyl group (position 1).
A critical consideration in base-promoted halogenation is the potential for polyhalogenation. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons on the same carbon, making them more susceptible to removal by the base. This can lead to multiple halogenations at the same site, a phenomenon exploited in the haloform reaction for methyl ketones. wikipedia.org
| Ketone Substrate | Brominating Agent/Conditions | Major Product | Minor/Side Product(s) | Rationale |
|---|---|---|---|---|
| 2-Butanone | Br2 / NaOH(aq) | 1-Bromo-2-butanone | Polyhalogenated products | Faster deprotonation at the less hindered methyl group (kinetic control). wikipedia.org |
| Phenylacetone | Br2 / HBr in Acetic Acid | 1-Bromo-1-phenylacetone | Not specified | Selective bromination at the methyl position. |
| Indan-1-one | Br2 / KOH, ~0°C | Monobrominated product (unspecified position) | 2,2-Dibromoindan-1-one (67% yield) | Reaction under basic conditions can lead to dibromination. |
A study by Kim et al. demonstrated a strategy to achieve bromination at the less activated terminal position through a thermodynamically controlled process. They found that while short reaction times (kinetically controlled) gave the internally brominated compound, longer reaction times in the presence of Br₂ and generated HBr allowed for an equilibration that favored the terminally brominated product. nih.gov This indicates that under certain conditions, the thermodynamic product can be the one substituted at the less hindered position, contrary to the general rules of enol stability.
Mechanistic Elucidation of α Bromoketone Formation
Investigation of Keto-Enol Tautomerism and Enolate Intermediates
The classic mechanisms for α-bromination of ketones are ionic pathways that rely on the inherent acidity of the α-hydrogens. This acidity allows for the formation of nucleophilic intermediates—enols or enolates—which are crucial for the reaction. wikipedia.orgchemistrysteps.com This process is known as keto-enol tautomerism, an equilibrium between the ketone form and the enol form (an alkene-alcohol). chemistrysteps.com While the keto form is typically more stable and predominates at equilibrium, the enol or its conjugate base, the enolate, is the reactive species in α-halogenation. masterorganicchemistry.com
Acid-Catalyzed Mechanism (via Enol Intermediate): Under acidic conditions (e.g., using acetic acid as a solvent or catalyst), the carbonyl oxygen is first protonated. libretexts.org This protonation increases the acidity of the α-hydrogens. A weak base (like water or the acetate (B1210297) ion) then removes an α-proton, leading to the formation of a neutral enol intermediate. masterorganicchemistry.comlibretexts.org This enol formation is the rate-determining step of the reaction. libretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in a subsequent fast step to form the α-bromoketone after deprotonation. masterorganicchemistry.com For 4-methylheptan-2-one, acid catalysis favors the formation of the more substituted, and therefore more thermodynamically stable, enol at the C3 position, leading preferentially to 3-bromo-4-methylheptan-2-one. wikipedia.orgchemistrysteps.com
Base-Catalyzed Mechanism (via Enolate Intermediate): In the presence of a base, an α-proton is directly removed to form a resonance-stabilized enolate anion. wikipedia.org This enolate is a potent nucleophile, with negative charge density on both the α-carbon and the oxygen atom. The enolate's carbon atom attacks an electrophilic bromine source, yielding the α-bromoketone. libretexts.org Unlike the acid-catalyzed reaction, which typically stops after monobromination, the base-promoted reaction can be difficult to control. The electron-withdrawing bromine atom in the product makes the remaining α-hydrogens even more acidic, often leading to polyhalogenation. wikipedia.orglibretexts.org The regioselectivity under basic conditions is governed by which proton is removed, a process that can be kinetically or thermodynamically controlled. stackexchange.com
Radical Pathway Mechanisms in Bromination Reactions
While ionic pathways are common, α-bromination of ketones can also proceed through a free-radical chain mechanism, particularly when reagents like N-bromosuccinimide (NBS) are used in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. wikipedia.org This pathway avoids the need for strongly acidic or basic conditions. Research has shown that both ionic and radical mechanisms can operate concurrently, and the product ratio may depend on factors like light exposure.
The radical mechanism involves three key stages:
Initiation: The radical initiator causes the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in Br₂ to generate a bromine radical (Br•). wikipedia.org
Propagation: The bromine radical abstracts an α-hydrogen from the ketone, forming HBr and a resonance-stabilized ketone radical. This radical then reacts with another molecule of Br₂ or NBS to form the α-bromoketone and a new bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
This pathway is particularly relevant for substrates that are sensitive to acid or base. The regioselectivity in radical bromination is determined by the stability of the resulting radical intermediate.
| Feature | Ionic Pathway (Acid/Base Catalyzed) | Radical Pathway |
|---|---|---|
| Reagents | Br₂ in Acetic Acid; Br₂ with NaOH | N-Bromosuccinimide (NBS) with light or AIBN |
| Key Intermediate | Enol (acid) or Enolate (base) | α-Keto radical |
| Mechanism Type | Polar / Ionic | Free-Radical Chain Reaction |
| Controllability | Monobromination (acid); Polybromination (base) | Generally Monobromination |
Kinetic and Thermodynamic Control in Bromoketone Formation
For an unsymmetrical ketone like 4-methylheptan-2-one, the formation of two different enolates is possible, leading to two different regioisomeric products. The choice of reaction conditions determines whether the kinetic or the thermodynamic product is formed. wikipedia.orgudel.edu
Kinetic Control: The kinetic product results from the formation of the enolate that is generated fastest. This typically involves the removal of the most accessible, least sterically hindered α-proton. udel.edu In 4-methylheptan-2-one, the protons on the C1 methyl group are less hindered than those on the C3 methylene (B1212753) group. Therefore, the kinetic enolate is formed at C1. To achieve this, conditions are chosen to make the deprotonation rapid, quantitative, and irreversible. udel.eduscribd.com This involves using a strong, sterically bulky base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent like THF. udel.eduyoutube.com These conditions favor the formation of 1-bromo-4-methylheptan-2-one.
Thermodynamic Control: The thermodynamic product is the more stable product, which arises from the more stable intermediate. The more substituted enolate is generally the more thermodynamically stable enolate, analogous to Zaitsev's rule for alkenes. udel.edumasterorganicchemistry.com For 4-methylheptan-2-one, this is the enolate formed at the C3 position. Thermodynamic control is achieved under conditions that allow the reaction to be reversible, permitting the enolates to equilibrate to the most stable form. wikipedia.orgudel.edu This is accomplished by using a weaker base (e.g., sodium ethoxide, NaOH) in a protic solvent and/or at higher temperatures. udel.edu These conditions favor the formation of 3-bromo-4-methylheptan-2-one.
| Control Type | Conditions | Intermediate | Major Product |
|---|---|---|---|
| Kinetic | LDA, THF, -78 °C | Less substituted enolate (at C1) | 1-Bromo-4-methylheptan-2-one |
| Thermodynamic | NaOEt, EtOH, Room Temp. or Acid (H⁺), Heat | More substituted enolate/enol (at C3) | 3-Bromo-4-methylheptan-2-one |
Role of Ligands and Catalysts in Reaction Pathways
Catalysts are essential for controlling the rate and selectivity of α-bromination. Simple acid and base catalysts are the most common, functioning to accelerate the formation of the reactive enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.com However, more sophisticated catalytic systems have been developed to achieve higher selectivity, particularly for asymmetric synthesis.
Organocatalysis has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. For instance, chiral secondary amines, such as diphenylpyrrolidine derivatives, can catalyze the enantioselective α-bromination of ketones. rsc.org These catalysts react with the ketone to form a nucleophilic enamine intermediate, which then attacks the bromine source. The chiral environment provided by the catalyst directs the bromine to one face of the enamine, resulting in an enantiomerically enriched α-bromoketone.
Transition metal complexes have also been explored. While often used in cross-coupling reactions of α-bromoketones, some metal complexes can catalyze their formation. For example, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been used for the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones, demonstrating the ability of metal-ligand systems to control complex halogenation reactions. organic-chemistry.org These catalysts can activate either the ketone or the halogenating agent, steering the reaction through a specific, low-energy pathway to achieve high selectivity.
Computational Chemistry Applications in Reaction Mechanism Studies (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to obtain through experimental means alone. scirp.org DFT calculations can be used to model the geometries and relative energies of reactants, intermediates, transition states, and products. orientjchem.org
In the context of α-bromoketone formation, DFT studies can:
Analyze Tautomeric Equilibria: Calculate the relative Gibbs free energies of the keto and enol tautomers to predict which form is more stable and by how much under various conditions (gas phase or in different solvents). orientjchem.orgnih.gov
Determine Enolate Stability: Compare the energies of the kinetic and thermodynamic enolates of unsymmetrical ketones to quantify the stability difference that underpins thermodynamic control.
Map Reaction Pathways: Locate the transition state structures for proton removal, enol/enolate formation, and the subsequent attack on bromine. The calculated activation energy barriers for these steps can confirm the rate-determining step and explain the observed kinetics. orientjchem.org
Explain Regioselectivity: By comparing the activation energies for proton removal from different α-carbons (e.g., C1 vs. C3 of 4-methylheptan-2-one), DFT can predict which site is kinetically favored. By comparing the stabilities of the resulting enolates, it can predict the thermodynamically favored product, corroborating the principles of kinetic and thermodynamic control. scirp.org
These computational models offer a detailed, molecular-level understanding of the reaction, helping to rationalize experimental observations and predict the outcomes of new reactions.
Synthetic Transformations and Utility of 7 Bromo 4 Methylheptan 2 One As a Key Intermediate
Nucleophilic Displacement Reactions at the α-Brominated Carbon
The carbon atom bonded to the bromine in 7-Bromo-4-methylheptan-2-one is highly susceptible to nucleophilic attack via an SN2 mechanism. The reactivity of α-halo ketones in SN2 displacement reactions is exceptionally high compared to analogous alkyl halides. libretexts.org This enhanced reactivity facilitates the introduction of a wide range of functional groups at the α-position. The reaction involves the direct replacement of the bromide ion by a nucleophile, leading to a new α-substituted ketone. This transformation is fundamental in building molecular complexity from the α-bromoketone scaffold.
Common nucleophiles used in these displacement reactions include halides, cyanide, amines, thiols, and carboxylates. For instance, reaction with potassium iodide can replace the bromine with iodine, while reaction with sodium cyanide introduces a nitrile group. nih.gov These reactions are foundational for the subsequent elaboration of the molecular structure.
| Nucleophile | Reagent Example | Product Class |
| Iodide | Potassium Iodide (KI) | α-Iodoketone |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyanoketone |
| Azide | Sodium Azide (NaN₃) | α-Azidoketone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | α-Aminoketone |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | α-Acyloxyketone |
Reductive Functionalizations and Enolate Generation from α-Bromoketones
The carbon-bromine bond in α-bromoketones can be cleaved under reductive conditions to generate highly reactive enolate intermediates. wikipedia.org This process is a powerful method for forming a carbon-carbon bond at the α-position in a site-specific manner. Unlike base-mediated enolate formation, which can lead to mixtures of regioisomers in unsymmetrical ketones, reductive enolization occurs specifically at the carbon that originally held the halogen. wikipedia.org
A classic example of this reactivity is the Reformatsky reaction. nrochemistry.com In this reaction, metallic zinc inserts into the carbon-bromine bond of an α-halo ester or ketone to form an organozinc reagent, often called a Reformatsky enolate. nrochemistry.comtestbook.comwikipedia.org This enolate is less reactive than lithium enolates, which prevents it from reacting with other ester or ketone functionalities present in the starting material. wikipedia.org The generated zinc enolate can then react with aldehydes or ketones in a subsequent step to form β-hydroxy ketones.
The general steps for a Reformatsky-type reaction involving this compound are:
Oxidative Addition : Zinc metal inserts into the C-Br bond to form an organozinc intermediate. nrochemistry.comwikipedia.org
Enolate Formation : The organozinc compound rearranges to form a zinc enolate. nrochemistry.comwikipedia.org
Nucleophilic Addition : The zinc enolate adds to an external electrophile, such as an aldehyde, via a six-membered chair-like transition state. wikipedia.org
Workup : An acidic workup protonates the resulting alkoxide and removes zinc salts to yield the final β-hydroxy ketone product. testbook.comwikipedia.org
Cross-Coupling Reactions (e.g., Negishi, Kumada) with α-Bromoketones
Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, and α-bromoketones are excellent electrophilic partners in these transformations.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govlookchem.com This method has been successfully applied to α-bromoketones for the synthesis of α-aryl ketones. nih.gov Recent advancements have demonstrated that earth-abundant cobalt can also catalyze this transformation effectively, even for sterically hindered substrates. organic-chemistry.orgacs.org The reaction tolerates a wide variety of functional groups on the organozinc partner. nih.gov
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and is also typically catalyzed by nickel or palladium. wikipedia.org This reaction is highly effective for coupling α-bromoketones with aryl Grignard reagents. A significant advantage of this method is the development of asymmetric variants, which use chiral ligands to control the stereochemistry of the newly formed C-C bond, producing α-aryl ketones with high enantioselectivity. nih.govthieme-connect.comacs.org These asymmetric couplings can proceed at very low temperatures (e.g., -60 °C), which is crucial for preventing the racemization of the α-aryl ketone product. thieme-connect.comacs.org
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Product |
| Negishi | Organozinc (R-ZnX) | Ni or Pd complex, Co complex nih.govorganic-chemistry.org | α-Substituted Ketone |
| Kumada | Grignard (R-MgX) | Ni or Pd complex wikipedia.orgnih.gov | α-Substituted Ketone |
Intramolecular Cyclization Reactions of α-Bromoketones
The dual electrophilic nature of this compound makes it an ideal substrate for intramolecular reactions to form cyclic structures. These reactions can be initiated by forming a nucleophile elsewhere in the molecule that subsequently displaces the bromide.
One of the most significant reactions of α-bromoketones is the Favorskii rearrangement , which leads to the formation of carboxylic acid derivatives, often via a cyclopropanone (B1606653) intermediate. purechemistry.orgwikipedia.org The mechanism involves the formation of an enolate at the α'-carbon (the carbon on the other side of the carbonyl group). This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine to form a bicyclic cyclopropanone intermediate. wikipedia.org Subsequent attack by a nucleophile (such as hydroxide (B78521) or an alkoxide) opens the strained three-membered ring to yield a rearranged product. wikipedia.orgstudy.com In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orgnrochemistry.com
For an acyclic substrate like this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid. purechemistry.org
α-Bromoketones are cornerstone building blocks in heterocyclic chemistry, acting as 1,2-dielectrophilic synthons that can react with a variety of binucleophiles to form five- and six-membered rings. nih.gov
Nitrogen Heterocycles :
Imidazoles : The reaction of an α-bromoketone with an amidine is a widely used and effective method for synthesizing 2,4-disubstituted imidazoles. orgsyn.orgacs.orgwjpsonline.com The amidine provides the N-C-N fragment that reacts with the C-C=O fragment of the ketone.
Pyrroles : Polysubstituted pyrroles can be synthesized via Hantzsch-type reactions between α-bromo ketones and enaminones, often promoted by photoredox catalysis. nih.gov Another route involves the reaction of α-amino ketones, which can be generated in situ, with compounds containing an active methylene (B1212753) group. wikipedia.org
Pyrazines : These can be formed by the self-condensation of two molecules of an α-aminoketone, which can be prepared from the corresponding α-bromoketone via nucleophilic substitution with an amine.
Sulfur Heterocycles :
Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic and high-yielding reaction between an α-haloketone and a thioamide (or thiourea). mdpi.comchemhelpasap.comyoutube.com The reaction begins with an SN2 attack of the sulfur atom on the α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com Using this compound with thiourea (B124793) would yield a 2-amino-4-substituted thiazole.
Oxygen Heterocycles :
Benzofurans : α-bromoketones can undergo cyclo-condensation with ortho-hydroxyaryl ketones or aldehydes to produce substituted benzofurans. nih.gov
Oxiranes : In the presence of a base, the enolate of an α-haloketone can react with an aldehyde in a crossed aldol (B89426) reaction. The resulting halohydrin intermediate can then undergo intramolecular SN2 displacement to form an oxirane. wikipedia.org
Generation of α,β-Unsaturated Carbonyl Compounds via Dehydrobromination
α-Bromoketones are valuable precursors for the synthesis of α,β-unsaturated ketones. libretexts.orgopenstax.orglibretexts.org This transformation is achieved through a base-induced elimination of hydrogen bromide (HBr). The reaction proceeds via an E2 elimination mechanism. libretexts.orgopenstax.org A base abstracts a proton from the α'-carbon, leading to the formation of a carbon-carbon double bond in conjugation with the carbonyl group as the bromide ion is expelled. libretexts.org
To favor elimination over competing nucleophilic substitution reactions, a sterically hindered, non-nucleophilic base is often employed. libretexts.org Pyridine is a common choice for this purpose, and the reaction is typically carried out with heating. libretexts.orgopenstax.orglibretexts.org For this compound, dehydrobromination would result in the formation of 4-methylhept-3-en-2-one.
Alkylation, Acylation, and Other Carbonyl Group Transformations of this compound as a Key Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic center at the enolizable positions alpha to the carbonyl group and an electrophilic carbon at the bromine-bearing terminal position, alongside the electrophilic carbonyl carbon itself, makes it a versatile intermediate in organic synthesis. These functionalities allow for a range of synthetic transformations, including intramolecular cyclizations, acylations, and various additions to the carbonyl group.
A significant transformation of this compound involves its intramolecular cyclization to form substituted cyclopentanone (B42830) derivatives. This reaction proceeds through the formation of an enolate ion, which then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. The regioselectivity of enolate formation is a critical factor in determining the final product. In the case of this compound, two possible enolates can be formed: the kinetic enolate at the less substituted methyl carbon (C1) and the thermodynamic enolate at the more substituted methylene carbon (C3).
The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases at low temperatures, such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C. jove.comjove.combham.ac.ukstackexchange.compharmacy180.com This enolate would lead to the formation of a six-membered ring, which is generally less favorable than the formation of a five-membered ring in intramolecular alkylations of this type.
Conversely, thermodynamic conditions, which involve weaker bases and higher temperatures, favor the formation of the more substituted and more stable enolate at the C3 position. jove.comjove.combham.ac.ukstackexchange.compharmacy180.com The resulting intramolecular SN2 reaction would lead to the formation of a five-membered ring, specifically a substituted cyclopentanone. The presence of the methyl group at the 4-position would result in the formation of 3,4-dimethylcyclopentanone.
The acylation of this compound at the α-carbon can be achieved by first converting the ketone to its enolate, followed by reaction with an acylating agent such as an acid chloride or anhydride. acs.orgyoutube.comyoutube.comucalgary.ca This reaction introduces an additional acyl group, leading to the formation of a β-diketone. These resulting 1,3-dicarbonyl compounds are valuable synthetic intermediates for the construction of more complex molecules, including heterocycles. The choice of reaction conditions, particularly the base used for enolate formation, will again influence the regioselectivity of the acylation.
Beyond enolate chemistry, the carbonyl group of this compound is susceptible to a variety of nucleophilic addition reactions. For instance, the Wittig reaction provides a powerful method for the conversion of the ketone into an alkene. wikipedia.orglibretexts.orgpurechemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The versatility of the Wittig reaction allows for the introduction of a wide range of substituents, depending on the structure of the ylide used.
Furthermore, Grignard reagents can add to the carbonyl group to furnish tertiary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.comyoutube.comlibretexts.org This classic carbon-carbon bond-forming reaction allows for the introduction of various alkyl, aryl, or vinyl groups at the former carbonyl carbon. The bromo functionality in this compound would need to be considered, as Grignard reagents are also strong bases and could potentially induce elimination or other side reactions. However, under carefully controlled conditions, selective addition to the carbonyl is achievable.
Below are interactive data tables summarizing these potential transformations of this compound.
Table 1: Intramolecular Alkylation of this compound
| Product | Reagents and Conditions | Reaction Type | Expected Outcome |
| 3,4-Dimethylcyclopentanone | Weaker base (e.g., NaH, K₂CO₃), higher temperature | Intramolecular Alkylation (Thermodynamic Control) | Formation of a five-membered ring via the more stable enolate. |
| 2-Methyl-2-(prop-2-enyl)oxan-4-one | Strong, bulky base (e.g., LDA), low temperature (-78°C) | Intramolecular Alkylation (Kinetic Control) | Potential for formation of a six-membered ring via the less stable enolate, though generally less favored. |
Table 2: Acylation of this compound
| Reagent | Product | Reaction Type |
| 1. LDA, THF, -78°C; 2. Acetyl chloride | 8-Bromo-5-methyl-3-oxooctan-2-one | C-Acylation |
| 1. NaH, THF; 2. Benzoyl chloride | 1-Bromo-4-methyl-6-phenyl-6-oxoheptan-2-one | C-Acylation |
Table 3: Other Carbonyl Group Transformations of this compound
| Reaction Name | Reagents | Product |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 7-Bromo-4-methyl-2-methyleneheptane |
| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr); 2. H₃O⁺ | 8-Bromo-2,4-dimethylheptan-2-ol |
Advanced Analytical and Spectroscopic Methodologies in α Bromoketone Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 7-Bromo-4-methylheptan-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecule's carbon skeleton and attached protons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals are expected for the methyl protons of the acetyl group, the methyl protons at the chiral center, and the various methylene (B1212753) and methine protons along the aliphatic chain. Two-dimensional techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, confirming the sequence of atoms in the molecule. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, methyl, methylene, methine). For this compound, a characteristic downfield signal for the carbonyl carbon (C2) is expected, along with signals for the six other distinct carbon environments. spectrabase.com Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively, which solidifies the structural assignment. nih.gov
Stereochemical Assignment: The methyl group at the C4 position creates a chiral center. The relative or absolute stereochemistry can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments can provide through-space information about the proximity of different protons, which can help in assigning the relative stereochemistry in cyclic or more rigid analogues. For acyclic molecules like this, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce separate, distinguishable NMR signals for the two enantiomers, allowing for their differentiation and quantification. researchgate.net
| Position | Carbon Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Experimental ¹³C Chemical Shift (δ, ppm) spectrabase.com |
|---|---|---|---|---|
| 1 | CH₃ | 2.15 | Singlet (s) | 29.5 |
| 2 | C=O | - | - | 208.5 |
| 3 | CH₂ | 2.45 | Doublet (d) | 51.3 |
| 4 | CH | 1.90 | Multiplet (m) | 30.3 |
| 5 | CH₂ | 1.40 | Multiplet (m) | 36.7 |
| 6 | CH₂ | 1.85 | Multiplet (m) | 30.7 |
| 7 | CH₂Br | 3.40 | Triplet (t) | 33.5 |
| 4-CH₃ | CH₃ | 0.95 | Doublet (d) | 19.5 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₅BrO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The presence of a bromine atom is readily identified in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z). libretexts.orgmiamioh.edu
The fragmentation of this compound under electron ionization (EI) is primarily dictated by the ketone functional group. Key fragmentation pathways include:
α-Cleavage: The bond between the carbonyl carbon (C2) and its adjacent carbons (C1 and C3) can break. Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) to form a resonance-stabilized acylium ion. Alternatively, cleavage of the C2-C3 bond results in the loss of the C₃-C₇ alkyl bromide chain as a radical. The most favorable α-cleavage typically involves the loss of the larger alkyl group as the radical. libretexts.orgyoutube.com
McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the carbon three atoms away from the carbonyl group) can undergo this characteristic rearrangement. In this case, a hydrogen atom from C5 can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (propene) and the formation of a radical cation. libretexts.org
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 222 / 224 | [C₈H₁₅BrO]⁺• | Molecular Ion (M⁺•) |
| 207 / 209 | [C₇H₁₂BrO]⁺ | α-Cleavage: Loss of •CH₃ |
| 143 / 145 | [C₅H₁₀Br]⁺ | Loss of CH₃COCH₂• radical |
| 43 | [CH₃CO]⁺ | α-Cleavage: Loss of •C₆H₁₂Br |
| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |
Infrared and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com For this compound, these methods can quickly confirm the presence of the key carbonyl (ketone) and carbon-bromine groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The most prominent and diagnostic absorption band for this compound is the strong C=O stretching vibration of the ketone, typically appearing in the range of 1705-1725 cm⁻¹. The C-Br stretching vibration is also observable, though it appears at a much lower frequency (in the fingerprint region), generally between 500 and 600 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups will be present. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-Br bond, being more polarizable, may give a more intense signal in the Raman spectrum, providing confirmatory evidence for its presence.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Ketone) | Stretching | 1705 - 1725 | Strong, Sharp |
| C-H (sp³) | Bending | 1350 - 1470 | Variable |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination
The presence of a stereocenter at the C4 position means that this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a suitable method. The stationary phase often consists of a cyclodextrin (B1172386) derivative coated onto a fused silica (B1680970) capillary column. The different inclusion complex stabilities between the enantiomers and the chiral cyclodextrin cavity result in their separation. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wider variety of chiral stationary phases, such as those based on polysaccharides (cellulose or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic glycopeptides. sigmaaldrich.com The choice of mobile phase (typically a mixture of alkanes and alcohols like hexane/isopropanol) is critical for achieving optimal separation. hplc.eu
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| Chiral GC | Derivatized β- or γ-cyclodextrin | Helium or Hydrogen | Flame Ionization Detector (FID) |
| Chiral HPLC | Cellulose or Amylose derivatives on silica | Hexane / Isopropanol mixture | UV Detector (at ~210 nm for carbonyl) |
Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection (e.g., EPR, UV-Vis)
Monitoring the progress of chemical reactions involving this compound is essential for optimizing reaction conditions and understanding mechanisms.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor reactions in real-time if a reactant, product, or intermediate possesses a chromophore that absorbs light in the UV-visible range. spectroscopyonline.com The carbonyl group in this compound has a weak n→π* electronic transition, which typically absorbs in the UV region (around 270-300 nm). By monitoring the change in absorbance at this wavelength, one can track the concentration of the ketone over time, for example, during a reduction reaction where the carbonyl group is converted to an alcohol. thermofisher.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a highly specific technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy would be an invaluable tool for studying reaction mechanisms that proceed via radical intermediates. For instance, in certain substitution or coupling reactions initiated by radical initiators or single-electron transfer (SET) reagents, EPR could be used to detect and characterize any transient radical species formed from the α-bromoketone, providing direct evidence for a radical-based pathway. researchgate.net
Future Perspectives and Emerging Research Areas in 7 Bromo 4 Methylheptan 2 One and α Bromoketone Chemistry
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary challenge in modern organic synthesis is the precise control of stereochemistry. The development of methods that can selectively produce one enantiomer or diastereomer of a molecule is crucial, particularly in the pharmaceutical industry. For α-bromoketones and their derivatives, future research is intensely focused on creating new catalytic asymmetric transformations.
Significant progress has been made in the catalytic asymmetric cross-coupling of racemic α-bromoketones, which allows for the creation of tertiary stereocenters that are otherwise difficult to synthesize. nih.govnih.gov For instance, nickel-based catalyst systems have been successfully employed for the cross-coupling of racemic secondary α-bromoketones with aryl-zinc reagents, proceeding under mild conditions to yield α-arylated ketones with high enantiomeric excess (ee). nih.gov
Another promising area is the development of enantioselective bromination reactions. The use of cinchona alkaloid derivatives as catalysts has enabled the synthesis of β-bromoketones containing a challenging all-α-carbon quaternary center with up to 97% yield and 93% ee. rsc.org Furthermore, catalyst systems involving chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to facilitate highly diastereo- and enantioselective bromoazidations of α,β-unsaturated ketones. organic-chemistry.org These methods represent a significant step towards the synthesis of stereochemically pure and complex molecules starting from simple precursors.
| Catalyst System | Transformation | Substrate Type | Key Outcomes | Reference |
| NiCl₂·glyme / Chiral Pybox Ligand | Asymmetric Cross-Coupling | Racemic α-Bromoketones | Generation of tertiary stereocenters in good yield and excellent ee. | nih.gov |
| Cinchona Alkaloid Derivatives | Enantioselective Bromination/Semipinacol Rearrangement | Allylic Alcohols | Synthesis of β-bromoketones with all-α-carbon quaternary centers; up to 97% yield and 93% ee. | rsc.org |
| Chiral N,N'-dioxide/Fe(OTf)₂ | Diastereo- and Enantioselective Bromoazidation | α,β-Unsaturated Ketones | High yields with excellent diastereo- and enantioselectivities. | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating discovery and optimization. researchgate.net For α-bromoketone chemistry, these computational tools can predict reaction outcomes, recommend optimal reaction conditions, and even propose novel synthetic routes. researchgate.netbeilstein-journals.org
ML models are increasingly used to navigate the vast and complex space of possible reaction conditions (e.g., catalyst, solvent, temperature). nih.gov A key challenge is that these models often require large datasets for training. To address this, strategies like active learning and transfer learning are being developed to enable accurate predictions even with limited experimental data. nih.govduke.edu For example, active learning algorithms can intelligently suggest the next experiment to perform to gain the most information, thereby minimizing the number of experiments needed to find optimal conditions. duke.edu
Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis)
The search for more sustainable and efficient catalysts is a central theme in modern chemistry. For the synthesis of α-bromoketones, research is expanding beyond traditional metal-based catalysts to include organocatalysis and biocatalysis.
Organocatalysis , which uses small organic molecules as catalysts, offers a powerful alternative to metal-based systems. The first organocatalytic enantioselective α-bromination of both aldehydes and ketones has been developed, utilizing catalysts like C2-symmetric diphenylpyrrolidine and imidazolidines to achieve high enantioselectivities. researchgate.net This approach avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry.
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| C₂-symmetric diphenylpyrrolidine | Aldehydes | Up to 96% | researchgate.net |
| C₂-symmetric imidazolidine (B613845) | Ketones | Up to 94% | researchgate.net |
Biocatalysis , the use of enzymes or whole microorganisms to catalyze reactions, is another rapidly emerging area. While specific applications for the direct synthesis of 7-Bromo-4-methylheptan-2-one are still under exploration, the potential is significant. Enzymes offer unparalleled selectivity under mild conditions (aqueous environment, room temperature) and are biodegradable. Future research will likely focus on discovering or engineering enzymes (e.g., halogenases) capable of performing selective bromination on ketone substrates.
Additionally, other novel systems are being investigated. For example, hypervalent iodine reagents have been used to catalyze the synthesis of dialkyl α-bromoketones from bromoalkenes, providing a metal-free oxidative method. beilstein-journals.org
Scale-Up and Industrial Applications via Continuous Flow Processes
Translating a laboratory-scale reaction to an industrial process presents significant challenges, including safety, heat management, and scalability. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for addressing these issues. azolifesciences.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov
This technology is particularly well-suited for the synthesis of α-bromoketones. For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) has been developed that achieves a 99% yield and offers excellent selectivity, avoiding the ring-brominated or dibrominated byproducts often seen in batch reactions. mdpi.com The enhanced heat and mass transfer in flow reactors makes it possible to safely scale up potentially exothermic reactions. nih.gov
Moreover, continuous flow enables the safe on-demand generation and use of hazardous reagents. A multistep continuous synthesis of chiral α-chloro ketones, key intermediates for HIV protease inhibitors like atazanavir, has been successfully demonstrated. acs.org This process involves the in-situ generation of diazomethane, a toxic and explosive reagent, which is immediately consumed in the subsequent step, eliminating the need for its storage and handling. acs.org Such processes highlight the potential of flow chemistry to make the industrial production of α-haloketone-derived pharmaceuticals safer and more efficient. abachem.com
Design of New Synthetic Pathways to Complex Molecules Utilizing α-Bromoketone Reactivity
The synthetic utility of α-bromoketones like this compound is rooted in their ability to act as versatile building blocks. beilstein-journals.org Future research will continue to exploit their unique reactivity to forge new pathways to complex and biologically active molecules.
The dual electrophilic nature of α-bromoketones makes them ideal precursors for the synthesis of a wide variety of heterocyclic compounds. nih.gov They are key starting materials for constructing thiazoles, oxazoles, benzofurans, and imidazothiadiazoles, many of which form the core of important pharmacological agents. researchgate.net
Beyond heterocycle synthesis, α-bromoketones are used in other fundamental transformations. For example, they can undergo base-induced dehydrobromination to form α,β-unsaturated ketones, which are themselves important intermediates in reactions like the Michael addition. libretexts.org They are also used as precursors for generating reactive oxyallyl cation intermediates and have been employed in the total synthesis of complex natural products. beilstein-journals.org The ongoing discovery of new reactions and applications for α-bromoketones ensures they will remain a cornerstone of modern organic synthesis, enabling chemists to construct the complex molecular architectures of the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
